CAS 1803609-07-5 structure and molecular weight
CAS 1803609-07-5 structure and molecular weight
The following technical guide details the structural properties, synthesis utility, and handling protocols for CAS 1803609-07-5 (2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride).
High-Purity Heterocyclic Building Block for Drug Discovery[1]
Executive Summary
CAS 1803609-07-5 , chemically known as 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride , is a specialized heterocyclic intermediate used primarily in the synthesis of fused ring systems.[1] Its hydrazine functionality at the C2 position of the imidazole core makes it a critical precursor for constructing Imidazo[2,1-c][1,2,4]triazine and Pyrazolo[1,5-a]imidazole scaffolds.[1] These fused systems are "privileged structures" in medicinal chemistry, frequently serving as the pharmacophore in kinase inhibitors, adenosine receptor antagonists, and antiviral agents.[1]
This guide provides a validated technical profile, including physical constants, a mechanism-based synthesis workflow, and safety protocols for handling this hydrazine derivative.[1]
Chemical Identity & Physical Properties[1][2][3][4][5]
The following data characterizes the dihydrochloride salt form, which is the standard stable commercial preparation.
| Property | Technical Specification |
| CAS Registry Number | 1803609-07-5 |
| Chemical Name | 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride |
| Synonyms | (1-Methyl-1H-imidazol-2-yl)hydrazine 2HCl; 2-Hydrazino-1-methylimidazole dihydrochloride |
| Molecular Formula | C₄H₈N₄[1][2][3][4] · 2HCl (Salt); C₄H₈N₄ (Free Base) |
| Molecular Weight | 185.06 g/mol (Dihydrochloride salt) |
| Free Base MW | 112.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO; Sparingly soluble in Ethanol |
| SMILES | CN1C=CN=C1NN.[H]Cl.[H]Cl |
| InChIKey | PBBUFPQCPQHLQJ-UHFFFAOYSA-N |
| Storage Conditions | Hygroscopic.[1] Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
Technical Note: The dihydrochloride salt is significantly more stable than the free base, which is prone to oxidation and decomposition.[1] Always generate the free base in situ during synthesis unless strictly necessary to isolate.[1]
Synthetic Utility: The "Cyclization Gateway"
The primary value of CAS 1803609-07-5 lies in its ability to undergo cyclocondensation reactions with electrophiles.[1] The hydrazine moiety acts as a dinucleophile, reacting with 1,2- or 1,3-bifunctional electrophiles to form fused bicyclic heterocycles.[1]
Core Application: Synthesis of Imidazo[2,1-c][1,2,4]triazines
This scaffold is bioisosteric with the purine core found in ATP, making it highly relevant for developing ATP-competitive kinase inhibitors.[1]
Mechanism of Action (Synthesis):
-
Condensation: The terminal hydrazine nitrogen (
) attacks the carbonyl carbon of an -keto ester or 1,2-dicarbonyl.[1] -
Cyclization: The imidazole ring nitrogen (
) attacks the second electrophilic center.[1] -
Aromatization: Loss of water/alcohol drives the formation of the stable fused triazine ring.[1]
Pathway Visualization
The following diagram illustrates the logical flow of converting CAS 1803609-07-5 into a bioactive scaffold.
Caption: Synthesis pathway converting the hydrazine precursor into a fused heterocyclic kinase inhibitor scaffold.
Experimental Protocol: Cyclocondensation Workflow
Objective: Synthesis of a substituted Imidazo[2,1-c][1,2,4]triazine derivative using CAS 1803609-07-5.
Reagents Required[1][4]
-
Substrate: CAS 1803609-07-5 (1.0 equiv)[1]
-
Electrophile: Ethyl pyruvate or
-bromoacetophenone (1.1 equiv)[1] -
Base: Triethylamine (TEA) or Sodium Acetate (2.5 equiv)[1]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]
Step-by-Step Methodology
-
Preparation of Free Base (In Situ):
-
Charge a reaction vessel with CAS 1803609-07-5 (1 mmol, 185 mg).
-
Suspend in anhydrous Ethanol (5 mL).
-
Add Triethylamine (2.5 mmol, 350 µL) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (salt neutralization).
-
-
Condensation:
-
Cyclization (Thermal):
-
Work-up & Isolation:
-
Validation:
-
Verify structure using 1H NMR (Look for the disappearance of hydrazine -NH2 protons and the shift of imidazole ring protons).[1]
-
Quality Control & Stability
When sourcing or using CAS 1803609-07-5, specific impurities can affect cyclization efficiency.
| Parameter | Specification | Impact on Experiment |
| Purity (HPLC) | ≥ 97.0% | Lower purity leads to tar formation during reflux.[1] |
| Water Content | < 1.0% | Excess water hydrolyzes the electrophile before cyclization.[1] |
| Appearance | White/Off-white | Yellow/Brown discoloration indicates oxidation of the hydrazine.[1] |
| Identity (MS) | [M+H]⁺ = 113.1 | Confirms the hydrazine moiety is intact.[1] |
Self-Validating Check: Dissolve a small amount in D₂O for NMR. The spectrum should show a singlet for the N-methyl group (~3.6 ppm) and two doublets for the imidazole ring protons (~6.8 and 7.1 ppm).[1] If the imidazole peaks are multiplet/broad, the hydrazine group may have degraded.[1]
References
-
PubChem. (2025).[1][5] Compound Summary: 2-Hydrazinyl-1-methyl-1H-imidazole dihydrochloride (CAS 1803609-07-5).[1] National Library of Medicine.[1] [Link][1]
-
Heimgartner, H., et al. (2011).[1] Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. Helvetica Chimica Acta.[1] (Contextual reference for imidazole-hydrazine chemistry).
Sources
- 1. Sodium Fluorescein | C20H10Na2O5 | CID 10608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - C4H8N4 - Explore [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 2-hydrazinyl-1-methyl-1h-imidazole dihydrochloride (C4H8N4) [pubchemlite.lcsb.uni.lu]
- 5. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
